4,6-difluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
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Overview
Description
4,6-difluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with difluoro groups and a piperidine ring linked to a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the reaction of a difluorobenzothiazole derivative with a piperidine derivative in the presence of a base and a suitable solvent. The pyrazine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
4,6-difluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s structure suggests it could be explored for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. Examples are:
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which have different substituents on the benzothiazole ring.
Piperidine derivatives: Molecules such as piperidine itself and its various substituted forms, which are widely used in medicinal chemistry.
Uniqueness
What sets 4,6-difluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole apart is the specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
4,6-difluoro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4OS/c18-12-7-13(19)16-14(8-12)25-17(22-16)23-5-1-11(2-6-23)10-24-15-9-20-3-4-21-15/h3-4,7-9,11H,1-2,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWGACXOJDYFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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